molecular formula C20H18BrFN2OS B3704324 [5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl](morpholin-4-yl)methanethione

[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl](morpholin-4-yl)methanethione

Cat. No.: B3704324
M. Wt: 433.3 g/mol
InChI Key: MJPJQJCCDDSBCT-UHFFFAOYSA-N
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Description

5-bromo-1-(2-fluorobenzyl)-1H-indol-3-ylmethanethione: is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a fluorobenzyl group at the 1st position, and a morpholin-4-yl group attached to a methanethione moiety at the 3rd position of the indole ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(2-fluorobenzyl)-1H-indol-3-ylmethanethione typically involves multi-step organic reactions. One common synthetic route includes:

    Bromination: The starting material, 1H-indole, undergoes bromination at the 5th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

    Fluorobenzylation: The brominated indole is then subjected to a nucleophilic substitution reaction with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) to introduce the fluorobenzyl group.

    Morpholinylation: The resulting compound is further reacted with morpholine in the presence of a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions to attach the morpholin-4-yl group.

    Methanethione Formation: Finally, the compound is treated with carbon disulfide (CS2) and a base like sodium hydride (NaH) to form the methanethione moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanethione moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom or the methanethione group, resulting in debromination or the formation of thiols.

    Substitution: The bromine atom at the 5th position can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base like triethylamine (TEA) are typical.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and debrominated compounds.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

5-bromo-1-(2-fluorobenzyl)-1H-indol-3-ylmethanethione: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-1-(2-fluorobenzyl)-1H-indol-3-ylmethanethione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, apoptosis, and inflammation.

Comparison with Similar Compounds

5-bromo-1-(2-fluorobenzyl)-1H-indol-3-ylmethanethione: can be compared with other indole derivatives, such as:

  • 5-chloro-1-(2-fluorobenzyl)-1H-indol-3-ylmethanethione
  • 5-bromo-1-(2-chlorobenzyl)-1H-indol-3-ylmethanethione
  • 5-bromo-1-(2-fluorobenzyl)-1H-indol-3-ylmethanethione

Uniqueness

The presence of both bromine and fluorine atoms, along with the morpholin-4-yl group, imparts unique chemical and biological properties to 5-bromo-1-(2-fluorobenzyl)-1H-indol-3-ylmethanethione , distinguishing it from other similar compounds.

Properties

IUPAC Name

[5-bromo-1-[(2-fluorophenyl)methyl]indol-3-yl]-morpholin-4-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrFN2OS/c21-15-5-6-19-16(11-15)17(20(26)23-7-9-25-10-8-23)13-24(19)12-14-3-1-2-4-18(14)22/h1-6,11,13H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPJQJCCDDSBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=CN(C3=C2C=C(C=C3)Br)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl](morpholin-4-yl)methanethione
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[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl](morpholin-4-yl)methanethione
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[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl](morpholin-4-yl)methanethione
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[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl](morpholin-4-yl)methanethione
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[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl](morpholin-4-yl)methanethione
Reactant of Route 6
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[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl](morpholin-4-yl)methanethione

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